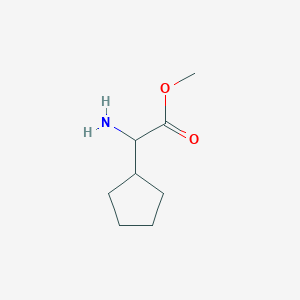

Methyl 2-amino-2-cyclopentylacetate

Description

Contextualization as an Alpha-Amino Acid Derivative and Chiral Building Block

Methyl 2-amino-2-cyclopentylacetate is classified as a non-proteinogenic α-amino acid derivative. medchemexpress.com Standard α-amino acids feature a central carbon atom (the α-carbon) bonded to an amino group, a carboxyl group, a hydrogen atom, and a variable side chain. In the case of this compound, the α-carbon is substituted with a cyclopentyl group as its side chain and features a methyl ester instead of a free carboxylic acid. It is specifically a derivative of Glycine (B1666218). medchemexpress.com Amino acid derivatives are molecules formed by the chemical modification of amino acids and are integral to various research areas. medchemexpress.com

The presence of the cyclopentyl group at the α-position introduces specific steric and conformational constraints, making it a valuable tool for researchers. Furthermore, the α-carbon of this compound is a stereocenter, meaning the compound can exist as different stereoisomers (enantiomers), such as (S)-Methyl 2-amino-2-cyclopentylacetate. sigmaaldrich.comsigmaaldrich.com This chirality is a critical feature, positioning the compound as a chiral building block. Chiral building blocks are enantiomerically pure or enriched compounds used in the synthesis of more complex, stereochemically-defined molecules, which is particularly important in the development of pharmaceuticals and other bioactive compounds.

| Property | Value | Reference |

|---|---|---|

| CAS Number | 801162-35-6 | sigmaaldrich.com |

| Molecular Formula | C8H15NO2 | sigmaaldrich.com |

| IUPAC Name | methyl (2S)-amino(cyclopentyl)ethanoate | sigmaaldrich.comsigmaaldrich.com |

| Purity | 97% | sigmaaldrich.comsigmaaldrich.com |

Overview of Research Significance in Synthetic Organic Chemistry and Chemical Biology

The significance of this compound in academic research is primarily rooted in its utility as a specialized building block in synthetic organic chemistry. Non-proteinogenic amino acids, including cyclic derivatives like this one, are incorporated into peptide chains to create peptidomimetics. These structures can exhibit enhanced stability against enzymatic degradation and may possess unique conformational properties, which are desirable attributes in drug discovery and chemical biology.

In synthetic organic chemistry, the use of amino acid derivatives is fundamental to solid-phase peptide synthesis (SPPS). nih.gov While direct research on this compound is specific, the broader context of using analogous compounds is well-established. For instance, solvents like Cyclopentyl methyl ether are evaluated for their "green" credentials in peptide synthesis, the very field where amino acid derivatives are essential reagents. nih.gov The compound and its analogs, such as (S)-Methyl 2-amino-2-cyclohexylacetate hydrochloride, serve as key intermediates for creating larger, more complex molecules. sigmaaldrich.com The structural rigidity and chirality conferred by the cyclopentyl ring make this compound a valuable starting material for synthesizing compounds with precise three-dimensional architectures, a core objective in modern medicinal and materials chemistry.

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-amino-2-cyclopentylacetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO2/c1-11-8(10)7(9)6-4-2-3-5-6/h6-7H,2-5,9H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGQSMYWOPKCARZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(C1CCCC1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70625401 | |

| Record name | Methyl amino(cyclopentyl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70625401 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

763078-53-1 | |

| Record name | Methyl amino(cyclopentyl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70625401 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for Methyl 2 Amino 2 Cyclopentylacetate and Analogues

Strategies for Cyclopentyl Framework Construction

The construction of the cyclopentyl group can be approached in two primary ways: by forming the ring during the synthesis or by introducing a pre-existing cyclopentyl unit.

Cyclization Reactions in Cyclopentyl Moiety Formation

Several classical and modern cyclization reactions can be employed to construct the cyclopentane (B165970) ring. For the synthesis of α-amino acids, these cyclizations would typically precede the introduction of the amino and carboxyl functionalities or be integrated into a more complex cascade reaction.

One of the most well-known methods for forming five-membered rings is the Nazarov cyclization , which involves the acid-catalyzed conrotatory electrocyclization of a divinyl ketone. nih.gov While powerful, this method is more commonly used for the synthesis of cyclopentenones. Another relevant approach is ring-closing metathesis (RCM) , which has been utilized in the synthesis of polyhydroxylated cyclopentane β-amino acids and could be adapted for α-amino acid targets. nrochemistry.com A Dieckmann condensation of a substituted adipate (B1204190) ester can also yield a functionalized cyclopentanone (B42830), which can then be converted to the desired amino acid. For instance, cyclopentanone-2-carboxylic acid methyl ester can be prepared from diethyl adipate and sodium methoxide. nih.gov

A multicatalytic formal [3+2] reaction between 1,3-dicarbonyls and α,β-unsaturated aldehydes represents a more contemporary approach, affording densely functionalized cyclopentanones with high enantioselectivities. organic-chemistry.org These intermediates are then poised for conversion into the corresponding α-amino acids.

Introduction of Cyclopentyl Groups via Alkylation of Glycine (B1666218) Derivatives

A more direct and widely employed strategy for the synthesis of α-substituted amino acids is the alkylation of a glycine enolate or its equivalent. This method allows for the direct introduction of the cyclopentyl group onto the α-carbon. A common approach is the O'Donnell amino acid synthesis, which utilizes the benzophenone (B1666685) Schiff base of a glycine alkyl ester. researchgate.net This substrate is deprotonated to form a stabilized anion, which is then alkylated with an appropriate electrophile, such as cyclopentyl bromide.

The use of a benzophenone imine is advantageous as the resulting monoalkylated product is significantly less acidic than the starting material, which helps to prevent dialkylation. researchgate.netiu.edu Phase-transfer catalysis is often employed for these alkylations, allowing for mild reaction conditions. wikipedia.org

Table 1: Alkylation of Glycine Schiff Base with Cyclopentyl Halide

| Glycine Derivative | Electrophile | Base | Catalyst | Solvent | Product | Yield |

| Ph₂C=NCH₂CO₂tBu | Cyclopentyl Bromide | 50% aq. NaOH | N-benzylcinchonidinium chloride | CH₂Cl₂ | Ph₂C=NC(C₅H₉)CO₂tBu | ~80-90% |

| Ph₂C=NCH₂CO₂Et | Cyclopentyl Iodide | K₂CO₃ | Tetrabutylammonium bromide | CH₃CN | Ph₂C=NC(C₅H₉)CO₂Et | ~75-85% |

Note: Yields are estimates based on typical O'Donnell alkylations.

Enantioselective and Diastereoselective Synthetic Approaches

Controlling the stereochemistry at the α-carbon is crucial for the biological activity of amino acids. Several methods are available to achieve this for methyl 2-amino-2-cyclopentylacetate.

Chiral Resolution Techniques

Chiral resolution involves the separation of a racemic mixture of enantiomers. This can be achieved through several methods, including the formation of diastereomeric salts with a chiral resolving agent, followed by separation through crystallization. google.com Another approach is enzymatic resolution, which takes advantage of the stereoselectivity of enzymes.

A relevant example is the enzymatic resolution of N-acetyl-α-cyclopentylglycine. In this process, the racemic N-acetylated amino acid is treated with an acylase, which selectively hydrolyzes one enantiomer (typically the L-enantiomer) to the free amino acid, leaving the other enantiomer (the D-enantiomer) as the N-acetylated compound. These two products can then be separated. masterorganicchemistry.com

Table 2: Enzymatic Resolution of N-acetyl-α-cyclopentylglycine

| Substrate | Enzyme | pH | Temperature (°C) | Products |

| N-acetyl-DL-α-cyclopentylglycine | Porcine Kidney Acylase I | 7.0 | 37 | L-α-cyclopentylglycine and N-acetyl-D-α-cyclopentylglycine |

Asymmetric Catalysis in Stereocontrolled Synthesis

Asymmetric catalysis utilizes a small amount of a chiral catalyst to generate a large amount of an enantiomerically enriched product. This is a highly efficient and elegant approach to stereoselective synthesis.

For the synthesis of this compound, two main catalytic asymmetric methods are particularly relevant:

Catalytic Asymmetric Alkylation: The alkylation of a glycine Schiff base, as described in section 2.1.2, can be rendered enantioselective by using a chiral phase-transfer catalyst. Catalysts derived from Cinchona alkaloids are commonly employed for this purpose. researchgate.netwikipedia.org The chiral catalyst forms a chiral ion pair with the glycine enolate, which then directs the approach of the electrophile to one face of the enolate, leading to an excess of one enantiomer.

Catalytic Asymmetric Strecker Synthesis: The Strecker synthesis is a classic method for preparing α-amino acids from an aldehyde or ketone, ammonia (B1221849), and cyanide. nrochemistry.comchemistnotes.commasterorganicchemistry.comwilliams.edu Starting with cyclopentanone, the reaction with ammonia and cyanide would produce the corresponding α-aminonitrile, which can then be hydrolyzed to α-cyclopentylglycine. The use of a chiral catalyst, such as a chiral thiourea (B124793) or a cyclic dipeptide, can render the cyanide addition to the intermediate imine enantioselective, affording an enantiomerically enriched α-aminonitrile. google.com

Table 3: Catalytic Asymmetric Synthesis Approaches

| Method | Starting Materials | Chiral Catalyst | Product | Typical ee (%) |

| Asymmetric Alkylation | Ph₂C=NCH₂CO₂tBu, Cyclopentyl Bromide | Cinchona alkaloid-derived PTC | (S)- or (R)-Ph₂C=NC(C₅H₉)CO₂tBu | 60-95% |

| Asymmetric Strecker | Cyclopentanone, HCN, NH₃ | Chiral thiourea or dipeptide | (S)- or (R)-α-cyclopentylglycine | 80-99% |

Note: ee = enantiomeric excess

Application of Chiral Auxiliaries

A chiral auxiliary is a stereogenic group that is temporarily incorporated into the substrate to direct the stereochemical outcome of a subsequent reaction. After the desired transformation, the auxiliary is removed.

In the context of synthesizing this compound, a chiral auxiliary can be attached to the glycine molecule. For example, an oxazolidinone auxiliary, as pioneered by Evans, can be acylated with a protected glycine and then deprotonated to form a chiral enolate. rsc.org The alkylation of this enolate with a cyclopentyl halide would proceed with high diastereoselectivity, controlled by the steric hindrance of the auxiliary. Subsequent cleavage of the auxiliary would yield the enantiomerically enriched amino acid.

Another strategy involves using a chiral amine, such as (S)-α-phenylethylamine, in a Strecker reaction. The chiral amine forms a chiral imine with cyclopentanone, which then directs the nucleophilic attack of cyanide from one face, resulting in a diastereomerically enriched α-aminonitrile. google.com Hydrolysis and removal of the chiral auxiliary then afford the desired enantiomer of cyclopentylglycine.

Amination and Esterification Reactions in the Compound's Assembly

The construction of this compound hinges on two key transformations: the introduction of the amino group (amination) onto the cyclopentyl scaffold and the formation of the methyl ester (esterification). Several classical and modern methodologies can be employed to achieve this, starting from the readily available precursor, cyclopentanone.

Two of the most prominent methods for the synthesis of the α-amino acid core are the Strecker synthesis and reductive amination.

Strecker Synthesis: This classical method, first reported by Adolph Strecker, is a two-step process for synthesizing α-amino acids. wikipedia.orgmasterorganicchemistry.com The reaction begins with the treatment of a ketone, in this case, cyclopentanone, with ammonia (or an ammonium (B1175870) salt like ammonium chloride) and a cyanide source, typically potassium or sodium cyanide. wikipedia.orgmasterorganicchemistry.com This three-component condensation reaction forms an intermediate α-aminonitrile. organic-chemistry.org The mechanism involves the initial formation of a cyclopentanimine, which is then attacked by the cyanide ion to yield α-aminocyclopentanecarbonitrile. wikipedia.orgmasterorganicchemistry.com In the second step, the nitrile group is hydrolyzed under acidic or basic conditions to afford the corresponding carboxylic acid, 2-amino-2-cyclopentylacetic acid. youtube.com

Reductive Amination: An alternative and often preferred route is reductive amination. This "one-pot" procedure also starts with cyclopentanone, which reacts with an amine source like ammonia to form an imine intermediate. youtube.comyoutube.com This intermediate is then reduced in situ by a reducing agent to form the desired amine. youtube.com While powerful reducing agents like sodium borohydride (B1222165) would also reduce the starting ketone, milder, more selective reagents are typically used. Sodium cyanoborohydride (NaBH₃CN) is a common choice as it is less reactive and preferentially reduces the protonated imine (iminium ion) over the ketone, allowing the reaction to proceed efficiently in a single flask. youtube.com This pathway directly yields 2-amino-2-cyclopentylacetic acid.

Enzymatic Synthesis: A more advanced and stereoselective approach involves the use of enzymes. Amine transaminases (ATAs) are capable of catalyzing the transfer of an amino group from a donor molecule (like isopropylamine (B41738) or alanine) to a carbonyl acceptor. worktribe.comwhiterose.ac.uk An ω-transaminase could be employed to asymmetrically convert cyclopentanone into the chiral amine, offering a green and highly selective alternative to traditional chemical methods. worktribe.com

Esterification: Once the amino acid, 2-amino-2-cyclopentylacetic acid, has been synthesized, the final step is esterification to yield the target compound. A standard and effective method is the Fischer esterification. This involves reacting the amino acid with an excess of methanol (B129727) in the presence of a strong acid catalyst, such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄). youtube.com The reaction is typically heated to drive the equilibrium towards the formation of the methyl ester and water. youtube.com This process protonates the carboxylic acid, making it more susceptible to nucleophilic attack by methanol.

| Synthetic Step | Starting Material | Key Reagents | Intermediate/Product |

| Amination (Strecker) | Cyclopentanone | NH₄Cl, KCN, then H₃O⁺ | 2-amino-2-cyclopentylacetic acid |

| Amination (Reductive) | Cyclopentanone | NH₃, NaBH₃CN | 2-amino-2-cyclopentylacetic acid |

| Esterification | 2-amino-2-cyclopentylacetic acid | Methanol (CH₃OH), HCl | This compound |

Derivatization Strategies for this compound

The utility of this compound lies in its capacity to be incorporated into larger, more complex molecules with tailored properties. Derivatization strategies focus on leveraging its amino and ester functionalities.

As an amino acid derivative, this compound is a prime candidate for use in peptide synthesis. researchgate.net The free amino group can act as a nucleophile to attack the activated carboxyl group of another amino acid, forming a peptide bond. This allows for its incorporation into peptide chains, creating "peptidomimetics." These are molecules that mimic the structure of natural peptides but often have enhanced properties, such as increased resistance to enzymatic degradation. nih.gov

The process typically involves protecting the amino group of the incoming amino acid (e.g., with an Fmoc or Boc group), activating its carboxylic acid (e.g., with DCC/HOBt or HATU), and then reacting it with the amino group of the this compound. The resulting dipeptide can then be deprotected to allow for further chain extension, enabling the synthesis of custom peptides containing this unique cyclic residue.

A key application of cyclic amino acids like this compound is the synthesis of conformationally constrained analogues, particularly foldamers. Foldamers are oligomers that adopt specific, stable secondary structures, similar to the α-helices and β-sheets of proteins. nih.gov

The cyclopentyl ring severely restricts the torsional angles (phi, ψ) of the peptide backbone compared to a natural amino acid like alanine (B10760859) or glycine. nih.gov This high degree of pre-organization can induce predictable and stable folding patterns in peptides, even in short sequences. For instance, oligomers of the related trans-2-aminocyclopentanecarboxylic acid have been shown to adopt a stable 12-helix structure, which is topologically similar to the α-helix found in proteins. nih.gov

By incorporating this compound into a peptide sequence, chemists can enforce specific turns or helical structures. This strategy is a powerful tool in rational drug design and materials science for creating molecules with defined three-dimensional shapes and functionalities. nih.gov The synthesis of these analogues follows standard peptide coupling protocols, but the resulting oligomer's structure is dictated by the inherent conformational preferences of the cyclic residue.

| Analogue Type | Concept | Structural Feature | Potential Application |

| Amino Acid Conjugates | Incorporation into peptide chains | Peptide bond formation at the N-terminus | Creation of novel peptidomimetics with enhanced stability. nih.gov |

| Conformationally Constrained Analogues | Inducing specific secondary structures (folds) | Restricted backbone rotation due to the cyclopentyl ring | Design of foldamers with predictable helical or turn structures for use in drug design and materials science. nih.gov |

Rigorous Spectroscopic Characterization and Analytical Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic compounds. By analyzing the behavior of atomic nuclei in a magnetic field, NMR provides information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For Methyl 2-amino-2-cyclopentylacetate, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is employed for complete structural assignment. Experiments are typically recorded on high-field spectrometers, such as a 500 MHz instrument, using a deuterated solvent like Chloroform-d (CDCl₃), with chemical shifts referenced to the residual solvent signal. rsc.org

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

¹H NMR spectroscopy provides detailed information about the number, environment, and connectivity of hydrogen atoms (protons) in the molecule. The expected ¹H NMR spectrum of this compound would exhibit distinct signals corresponding to the different proton environments.

Methyl Ester Protons (-OCH₃): A sharp singlet is anticipated for the three protons of the methyl ester group, typically appearing in the chemical shift range of 3.6-3.8 ppm.

Alpha-Proton (α-H): The single proton attached to the carbon bearing both the amino and ester groups (the α-carbon) is expected to produce a signal whose multiplicity would depend on coupling with adjacent protons.

Cyclopentyl Protons (-C₅H₉): The protons on the cyclopentyl ring would generate a series of complex, overlapping multiplet signals, generally found in the upfield region of the spectrum, approximately between 1.4 and 2.3 ppm.

Amine Protons (-NH₂): The two protons of the primary amine group would typically appear as a broad singlet. Its chemical shift can vary depending on solvent, concentration, and temperature, and it may undergo deuterium (B1214612) exchange upon addition of D₂O.

Table 1: Expected ¹H NMR Chemical Shift Data for this compound

| Protons | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| -NH₂ | Variable (Broad) | Broad Singlet | 2H |

| -OCH₃ | ~ 3.7 | Singlet | 3H |

| α-H | ~ 3.5 | Triplet/Doublet of Doublets | 1H |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

¹³C NMR spectroscopy provides information on the carbon framework of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal.

Carbonyl Carbon (C=O): The ester carbonyl carbon is the most deshielded and is expected to appear far downfield, typically in the range of 170-175 ppm.

Alpha-Carbon (α-C): The carbon atom bonded to the nitrogen and the carbonyl group would appear in the mid-field region, estimated around 55-65 ppm.

Cyclopentyl Carbons (-C₅H₉): The carbon atoms of the cyclopentyl ring will produce several signals in the upfield region, generally between 20 and 45 ppm. The symmetry of the ring will determine the exact number of distinct signals.

Methyl Ester Carbon (-OCH₃): The carbon of the methyl ester group is expected to have a chemical shift of approximately 50-55 ppm. mdpi.com

Table 2: Expected ¹³C NMR Chemical Shift Data for this compound

| Carbon Atom | Expected Chemical Shift (δ, ppm) |

|---|---|

| C=O (Ester) | ~ 173 |

| α-C | ~ 60 |

| -OCH₃ | ~ 52 |

Advanced 2D NMR Techniques

To unambiguously assign all proton and carbon signals and confirm the molecular structure, 2D NMR experiments are invaluable.

COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, revealing which protons are adjacent to one another. It would be used to trace the connectivity within the cyclopentyl ring and confirm the coupling of the α-proton to its neighbors.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. It would be used to definitively assign which protons are attached to which carbons, for example, linking the methyl proton signal to the methyl carbon signal.

The use of such advanced techniques is critical in metabolomics studies to differentiate and identify numerous metabolites in complex mixtures. nih.gov

Vibrational Spectroscopy for Molecular Characterization

Vibrational spectroscopy probes the vibrational modes of molecules, providing key information about the functional groups present.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. The resulting spectrum displays absorption bands at specific frequencies (expressed as wavenumbers, cm⁻¹) that correspond to particular functional groups. The FT-IR spectrum of this compound is expected to show several characteristic absorption bands.

N-H Stretching: The primary amine (-NH₂) group will typically exhibit two medium-intensity bands in the region of 3300-3500 cm⁻¹.

C-H Stretching: The aliphatic C-H bonds of the cyclopentyl ring and the methyl group will result in strong absorptions just below 3000 cm⁻¹.

C=O Stretching: A very strong, sharp absorption band corresponding to the ester carbonyl group is expected in the range of 1730-1750 cm⁻¹. The exact position can be influenced by conjugation and hydrogen bonding.

C-O Stretching: The C-O single bond stretches of the ester group will produce strong bands in the 1000-1300 cm⁻¹ region.

N-H Bending: The bending vibration of the N-H bond in the primary amine typically appears as a broad band around 1560-1640 cm⁻¹.

The analysis of FT-IR spectra is a fundamental step in the characterization of newly synthesized compounds. iosrjournals.orgresearchgate.net

Table 3: Expected FT-IR Absorption Frequencies for this compound

| Functional Group | Bond Vibration | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Primary Amine | N-H Stretch | 3300 - 3500 | Medium (two bands) |

| Aliphatic | C-H Stretch | 2850 - 2960 | Strong |

| Ester Carbonyl | C=O Stretch | 1730 - 1750 | Very Strong |

| Primary Amine | N-H Bend | 1560 - 1640 | Medium-Strong |

Electronic Spectroscopy for Conjugation and Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about electronic transitions within a molecule. Since this compound lacks significant chromophores such as aromatic rings or conjugated double bonds, it is not expected to exhibit strong absorption in the near-UV and visible regions (200-800 nm). The primary electronic transitions would be the n→σ* transitions of the amine group and the n→π* and π→π* transitions of the carbonyl group in the ester.

The n→π* transition of the ester carbonyl group is typically weak and occurs in the far UV region. Aliphatic amino acids and their esters generally show low absorbance in the conventional UV-Vis range. researchgate.net Any observed absorbance for this compound would likely be in the far UV range, below 220 nm. The absence of significant absorption above 220 nm can be used to confirm the lack of aromatic impurities. While specific UV-Vis spectral data for this compound is not available, studies on similar non-aromatic amino acid esters confirm their limited UV absorbance. researchgate.net

Table 2: Expected Electronic Transitions for this compound

| Functional Group | Electronic Transition | Expected Wavelength Range (nm) | Characteristics |

| Amine (-NH₂) | n → σ | < 200 | Weak |

| Ester (-COOCH₃) | n → π | ~205-215 | Weak, often a shoulder |

| π → π* | < 200 | Strong |

Circular Dichroism (CD) spectroscopy is an essential technique for studying chiral molecules, as it measures the differential absorption of left- and right-circularly polarized light. Since this compound possesses a chiral center at the α-carbon, its enantiomers will produce mirror-image CD spectra. This technique is invaluable for determining the absolute configuration and enantiomeric purity of the compound.

For the (S)-enantiomer of this compound hydrochloride, a specific optical rotation has been reported, which is a related chiroptical property. While a full CD spectrum is not available in the public domain, the principles of CD spectroscopy on chiral amino acid esters suggest that electronic transitions associated with the carbonyl chromophore of the ester group would give rise to a Cotton effect in the far-UV region. The sign and magnitude of this Cotton effect are sensitive to the stereochemistry at the α-carbon and the conformation of the molecule.

The analysis of chiral amino acid esters using CD spectroscopy has been demonstrated to be an effective method for distinguishing between enantiomers. nih.gov

Table 3: Chiroptical Data for (S)-Methyl 2-amino-2-cyclopentylacetate Hydrochloride

| Parameter | Value | Conditions | Reference |

| Specific Optical Rotation [α] | Not explicitly stated, but its existence is confirmed for the (S)-enantiomer. | Data for the hydrochloride salt exists. | N/A |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. It is highly applicable to the analysis of this compound for molecular weight determination, purity assessment, and structural elucidation through fragmentation analysis.

The molecular weight of this compound (C₈H₁₅NO₂) is 157.21 g/mol . In a typical LC-MS experiment using electrospray ionization (ESI) in positive ion mode, the compound would be expected to be detected as the protonated molecule [M+H]⁺ at m/z 158.2.

Tandem mass spectrometry (MS/MS) of the [M+H]⁺ ion would induce fragmentation, providing structural information. Common fragmentation pathways for amino acid esters include the loss of the methoxy (B1213986) group (-OCH₃), the loss of the entire ester group (-COOCH₃), and cleavage of the cyclopentyl ring. youtube.comlibretexts.org For instance, a neutral loss of methanol (B129727) (CH₃OH) from the protonated molecule is a common fragmentation pathway for methyl esters. The fragmentation pattern is unique to the molecule's structure and can be used for its unambiguous identification. While specific experimental fragmentation data for this compound is not published, predicted fragmentation patterns and data from similar alicyclic amino acid esters can provide valuable insights. uni.lunih.gov

Table 4: Predicted LC-MS Data and Potential Fragmentation for this compound

| Ion | m/z (calculated) | Description |

| [M+H]⁺ | 158.22 | Protonated molecule |

| [M+Na]⁺ | 180.20 | Sodium adduct |

| [M+H - NH₃]⁺ | 141.19 | Loss of ammonia (B1221849) |

| [M+H - CH₃OH]⁺ | 126.18 | Loss of methanol |

| [M+H - COOCH₃]⁺ | 98.16 | Loss of the methyl ester group |

X-ray Crystallography for Absolute Stereochemical Determination

X-ray crystallography is the definitive method for determining the absolute three-dimensional structure of a crystalline compound, including its stereochemistry. By analyzing the diffraction pattern of X-rays passing through a single crystal of this compound, it would be possible to unambiguously determine the spatial arrangement of all atoms, confirming the connectivity and the absolute configuration (R or S) of the chiral center.

This technique is particularly crucial for chiral molecules, as it provides irrefutable proof of stereochemistry, which is often essential in pharmaceutical and biological applications. acs.org While obtaining suitable single crystals can be a challenge, the resulting structural information is unparalleled in its detail and accuracy. The crystal structure would reveal bond lengths, bond angles, and the conformation of the cyclopentyl ring, providing a complete picture of the molecule in the solid state. Although no crystal structure for this compound has been reported in the searched literature, this technique remains the gold standard for absolute stereochemical assignment in the solid state for related chiral amino acid esters. nasa.govnih.govpan.pl

Chromatographic Techniques for Purity and Stereoisomeric Excess Determination

Chromatography is an indispensable tool for the analysis of this compound, enabling both the separation of the target compound from reaction impurities and the resolution of its enantiomers. The choice of chromatographic technique is dictated by the specific analytical goal, whether it be rapid reaction monitoring, high-resolution purity assessment, or the precise determination of enantiomeric excess.

Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for accurately determining the enantiomeric purity of chiral compounds like this compound. This technique utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times and thus their separation.

Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) carbamates, are widely employed for the resolution of amino acid esters. For this compound, a normal-phase HPLC method using a column like Chiralpak AD-H, which is based on amylose tris(3,5-dimethylphenylcarbamate), can provide excellent separation of the (R)- and (S)-enantiomers. The mobile phase typically consists of a mixture of a non-polar solvent, such as n-hexane, and a more polar alcohol, like isopropanol (B130326). A small amount of an amine additive, for instance, diethylamine (B46881) (DEA), is often included to improve peak shape and resolution by minimizing undesirable interactions with residual silanol (B1196071) groups on the silica (B1680970) support. The separation is usually monitored by UV detection at a low wavelength, typically around 210-220 nm, where the ester carbonyl group absorbs.

The development of an efficient chiral HPLC method is a critical step in both the synthesis and quality control of enantiomerically pure this compound. nih.gov

Interactive Data Table: Illustrative Chiral HPLC Parameters for this compound Enantioseparation

| Parameter | Value | Details |

| Stationary Phase | Chiralpak AD-H (5 µm) | An amylose-based chiral stationary phase known for its broad enantioselectivity for a variety of chiral compounds, including amino acid derivatives. |

| Mobile Phase | n-Hexane:Isopropanol:Diethylamine (90:10:0.1, v/v/v) | A typical normal-phase eluent system. The ratio of hexane (B92381) to isopropanol can be adjusted to optimize the retention and resolution. Diethylamine is a common additive to improve peak symmetry. |

| Flow Rate | 1.0 mL/min | A standard flow rate for analytical HPLC, providing a good balance between analysis time and separation efficiency. |

| Column Temperature | 25 °C | Maintaining a constant temperature is crucial for reproducible retention times. |

| Detection | UV at 215 nm | The ester functional group provides sufficient UV absorbance for sensitive detection at this wavelength. |

| Injection Volume | 10 µL | A typical injection volume for analytical HPLC. |

| Expected Outcome | Baseline separation of (R)- and (S)-enantiomers | The different interactions of the enantiomers with the chiral stationary phase will result in distinct retention times, allowing for their individual quantification. |

Capillary Electrophoresis

Capillary Electrophoresis (CE) offers a high-efficiency alternative to HPLC for the chiral separation of amino acids and their derivatives. nih.gov CE separates ions based on their electrophoretic mobility in an electric field. For chiral separations, a chiral selector is added to the background electrolyte (BGE).

For the analysis of this compound, a highly sulfated cyclodextrin (B1172386), such as sulfated-β-cyclodextrin, can be employed as the chiral selector. The cyclodextrin cavity forms transient diastereomeric inclusion complexes with the enantiomers of the analyte, leading to differences in their electrophoretic mobility. The separation is typically carried out in a fused-silica capillary under a high voltage. The BGE is usually an acidic buffer, such as a phosphate (B84403) buffer at a low pH, which ensures that the amino group of the analyte is protonated. Detection can be achieved directly by UV absorbance at a low wavelength (e.g., 214 nm). CE methods are often characterized by their high separation efficiency, short analysis times, and low consumption of solvents and reagents. nih.gov

Interactive Data Table: Representative Capillary Electrophoresis Conditions for Chiral Separation

| Parameter | Value | Details |

| Capillary | Fused-silica, 50 µm i.d., 60 cm total length | A standard capillary dimension for CE, providing good resolution and heat dissipation. |

| Background Electrolyte (BGE) | 50 mM Sodium phosphate buffer (pH 2.5) containing 10 mM sulfated-β-cyclodextrin | The low pH ensures the analyte is cationic. The sulfated cyclodextrin acts as the chiral selector, forming diastereomeric complexes with the enantiomers. |

| Applied Voltage | 20 kV | A typical voltage for CE, driving the electrophoretic separation. |

| Temperature | 25 °C | Controlled temperature ensures reproducible migration times. |

| Injection | Hydrodynamic (50 mbar for 5 s) | A common method for introducing a small, well-defined plug of the sample into the capillary. |

| Detection | UV at 214 nm | Direct UV detection of the peptide bond and ester carbonyl group. |

| Expected Outcome | Separation of the enantiomers into two distinct peaks with high resolution | The differential interaction with the chiral selector leads to different migration times for the (R)- and (S)-enantiomers. |

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique primarily used for the qualitative monitoring of reaction progress and for preliminary purity assessment. In the context of synthesizing this compound, TLC can be used to track the conversion of the starting materials (e.g., 2-amino-2-cyclopentylacetic acid) to the desired ester product.

The separation is performed on a TLC plate coated with a stationary phase, typically silica gel. A suitable mobile phase, or eluent, is chosen to achieve differential migration of the starting material and the product up the plate. For amino acids and their esters, a common eluent system is a mixture of n-butanol, acetic acid, and water. chromforum.orgresearchgate.net This polar solvent system is effective for separating these relatively polar compounds. After the separation, the spots are visualized. Since amino acids and their esters are often not colored, a staining reagent is required. Ninhydrin (B49086) is a common choice, which reacts with the primary amine group to produce a characteristic purple or brownish spot. researchgate.net The product, being an ester, is typically less polar than the starting carboxylic acid and will therefore have a higher retention factor (Rf) value on the TLC plate. It is important to note that under the acidic conditions of the butanol/acetic acid/water eluent, some hydrolysis of the amino ester back to the amino acid may occur on the silica plate. chromforum.org

Interactive Data Table: Typical TLC System for Reaction Monitoring

| Parameter | Value | Details |

| Stationary Phase | Silica gel 60 F₂₅₄ on aluminum plates | A standard and widely used stationary phase for TLC. The F₂₅₄ indicator allows for visualization under UV light if compounds are UV-active. |

| Mobile Phase (Eluent) | n-Butanol:Acetic Acid:Water (4:1:1, v/v/v) | A polar solvent system commonly used for the separation of amino acids and their derivatives. researchgate.net |

| Application | Spotting of the reaction mixture and starting material standards on the baseline | Allows for direct comparison of the components in the reaction mixture to the starting materials. |

| Development | Ascending development in a closed chamber saturated with the eluent | Ensures reproducible separation by maintaining a constant vapor pressure of the solvent. |

| Visualization | Staining with a ninhydrin solution followed by gentle heating | Ninhydrin reacts with the primary amine of both the starting material and the product to form colored spots, making them visible. |

| Expected Outcome | A new spot with a higher Rf value corresponding to the product, and a diminishing spot of the starting material as the reaction proceeds | The less polar ester product will travel further up the plate than the more polar carboxylic acid starting material, allowing for a visual assessment of the reaction's progress. |

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the electronic nature of a molecule. These methods solve approximations of the Schrödinger equation to determine electron distribution and energy levels, which in turn dictate the molecule's geometry, stability, and reactivity.

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost. It is used to determine the ground-state electronic structure of molecules. For Methyl 2-amino-2-cyclopentylacetate, DFT calculations, employing a functional such as B3LYP with a basis set like 6-311+G(d,p), would be performed to optimize the molecular geometry, finding the most stable arrangement of its atoms in three-dimensional space. mdpi.comresearchgate.netresearchgate.net This process yields key information such as bond lengths, bond angles, and dihedral angles.

The optimization process is essential to locate the minimum energy conformation, which is presumed to be the most stable and prevalent form of the molecule under vacuum conditions. researchgate.net The results of such a calculation provide the foundational data required for further analyses, including vibrational frequencies, electronic properties, and reactivity predictions. researchgate.net

The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are critical in determining a molecule's electronic properties and chemical reactivity. The HOMO is the orbital from which an electron is most easily donated (nucleophilicity), while the LUMO is the orbital that most readily accepts an electron (electrophilicity). nih.gov

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability. mdpi.comresearchgate.net A large ΔE suggests high kinetic stability and low chemical reactivity, as it is energetically unfavorable to move an electron from a low-energy HOMO to a high-energy LUMO. mdpi.com Conversely, a small gap indicates a molecule that is more polarizable and reactive. ekb.eg Global reactivity descriptors, such as chemical hardness (η), softness (S), electronegativity (χ), and the electrophilicity index (ω), can be derived from the HOMO and LUMO energies to quantify these characteristics. mdpi.com

A hypothetical DFT calculation for this compound would yield the following illustrative data for its electronic properties.

| Parameter | Symbol | Formula | Hypothetical Value (eV) |

| Highest Occupied Molecular Orbital Energy | EHOMO | - | -9.15 |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | - | 0.98 |

| HOMO-LUMO Energy Gap | ΔE | ELUMO - EHOMO | 10.13 |

| Chemical Potential | µ | (EHOMO + ELUMO) / 2 | -4.085 |

| Electronegativity | χ | -µ | 4.085 |

| Chemical Hardness | η | (ELUMO - EHOMO) / 2 | 5.065 |

| Chemical Softness | S | 1 / (2η) | 0.0987 |

| Electrophilicity Index | ω | µ² / (2η) | 1.646 |

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the three-dimensional charge distribution of a molecule. It maps the electrostatic potential onto the molecule's electron density surface, revealing regions that are electron-rich (negative potential, susceptible to electrophilic attack) and electron-poor (positive potential, susceptible to nucleophilic attack). researchgate.net

For this compound, an MEP map would be expected to show:

Negative Potential (Red/Yellow): Concentrated around the electronegative oxygen atom of the carbonyl group (C=O), indicating a site for electrophilic attack. The nitrogen atom of the amine group would also exhibit negative potential due to its lone pair of electrons.

Positive Potential (Blue): Located around the hydrogen atoms of the amine group (-NH₂) and the hydrogen atoms attached to the alpha-carbon, indicating regions for nucleophilic attack.

Neutral Potential (Green): Predominantly found over the hydrocarbon cyclopentyl ring and methyl group, indicating regions of nonpolar character.

This analysis provides a clear, intuitive picture of where the molecule is most likely to interact with other charged or polar species.

Natural Bond Orbital (NBO) analysis examines the electronic structure in terms of localized bonds, lone pairs, and antibonding orbitals, providing a chemically intuitive picture that aligns with Lewis structures. wikipedia.org This method quantifies delocalization effects, such as hyperconjugation, by calculating the stabilization energy (E(2)) associated with donor-acceptor interactions between filled (donor) and empty (acceptor) orbitals. researchgate.netwisc.edu

An illustrative NBO analysis for key interactions in this compound is presented below.

| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) |

| LP (1) N | σ* (Cα-Ccyclopentyl) | 5.85 |

| LP (1) Ocarbonyl | σ* (Cα-Cester) | 2.50 |

| LP (2) Oester | σ* (Cester-Ocarbonyl) | 29.10 |

| σ (Cα-H) | σ* (N-Cα) | 3.15 |

LP = Lone Pair; σ = bonding orbital; σ = antibonding orbital. Values are hypothetical.*

Conformational Analysis and Potential Energy Surface Exploration

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. lumenlearning.com this compound possesses several rotatable bonds, including those in the ester group and the bond connecting the cyclopentyl ring to the chiral center. The cyclopentyl ring itself is not planar and can adopt various puckered conformations (e.g., envelope, twist).

A hypothetical conformational analysis might identify several stable conformers, differing in the orientation of the ester group and the pucker of the cyclopentyl ring.

| Conformer ID | Key Dihedral Angles (°) | Relative Energy (kcal/mol) |

| Conf-1 | ψ (N-Cα-Cester=O) = 175 | 0.00 (Global Minimum) |

| Conf-2 | ψ (N-Cα-Cester=O) = -65 | 1.25 |

| Conf-3 | ψ (N-Cα-Cester=O) = 60 | 1.48 |

Dihedral angles and energies are illustrative.

Molecular Dynamics Simulations for Dynamic Behavior

While quantum chemical calculations typically focus on static, minimum-energy structures, Molecular Dynamics (MD) simulations provide insight into the dynamic behavior of a molecule over time. MD simulations solve Newton's equations of motion for a system of atoms, revealing how the molecule moves, flexes, and interacts with its environment (e.g., a solvent) at a finite temperature.

For this compound, an MD simulation would typically be run in a box of explicit solvent molecules, such as water, to mimic physiological conditions. The simulation would track the trajectory of every atom over a period of nanoseconds or longer.

This analysis can reveal:

Conformational Stability: Whether the low-energy conformers identified by PES scans are stable over time in solution or if they interconvert.

Solvent Interactions: The formation and lifetime of hydrogen bonds between the molecule's amine and ester groups and the surrounding water molecules.

Flexibility: The degree of motion in different parts of the molecule, such as the puckering of the cyclopentyl ring and the rotation of the methyl ester group.

Data from an MD simulation, such as the Root Mean Square Deviation (RMSD) of the atomic positions from the starting structure, can quantify the molecule's structural stability over the simulation time.

Computational Studies on Intermolecular Interactions (e.g., Hydrogen Bonding, Hirshfeld Surface Analysis)

There are currently no published studies that have performed Hirshfeld surface analysis or other computational investigations into the intermolecular interactions of this compound.

For a molecule like this compound, which possesses a primary amine (-NH2) and an ester group (-COOCH3), one would anticipate the presence of significant hydrogen bonding. The amine group can act as a hydrogen bond donor, while the carbonyl oxygen and the ester oxygen can act as hydrogen bond acceptors. A hypothetical Hirshfeld surface analysis would likely quantify the contributions of N-H···O and C-H···O interactions, in addition to weaker H···H and C···H contacts. Without experimental crystallographic data and subsequent computational analysis, specific quantitative data on these interactions for this compound remains unavailable.

In Silico Assessment of Bioisosteric Relationships with Aromatic Systems

No in silico studies assessing the bioisosteric relationships between the cyclopentyl group of this compound and aromatic systems have been reported in the scientific literature.

Bioisosterism is a key concept in medicinal chemistry where a functional group is replaced by another with similar physical or chemical properties to enhance a desired biological activity or to improve pharmacokinetic properties. The cyclopentyl group, as a saturated carbocycle, is sometimes considered a bioisostere of aromatic rings like phenyl or pyridyl groups. This is because the rigid, three-dimensional structure of the cyclopentyl ring can mimic the spatial arrangement of substituents on an aromatic ring.

An in silico assessment would typically involve comparing the conformational preferences, electrostatic potential surfaces, and binding affinities of this compound with its analogous aromatic counterparts in the active site of a relevant biological target. Such studies are crucial for understanding whether the cyclopentyl moiety can effectively occupy the same binding pocket as an aromatic ring, a common feature in many drug molecules. The absence of such computational studies for this compound means that its potential as a bioisostere for aromatic systems has not been formally evaluated.

Molecular Docking Studies for Ligand-Target Interactions

There is no publicly available research detailing molecular docking studies of this compound with any specific biological targets.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In drug discovery, this is used to predict the binding mode and affinity of a small molecule ligand, such as this compound, to the active site of a target protein. These studies provide valuable insights into the specific amino acid residues involved in the interaction and the types of non-covalent bonds formed (e.g., hydrogen bonds, hydrophobic interactions, electrostatic interactions).

A hypothetical docking study would involve preparing the 3D structure of this compound and docking it into the binding site of a selected protein. The results would typically be presented as a docking score, representing the predicted binding affinity, and a visual representation of the binding pose, highlighting key interactions. Without such studies, the potential therapeutic targets and the molecular basis for any biological activity of this compound remain speculative.

Strategic Applications in Complex Organic Synthesis

Utilization as a Chiral Building Block in Asymmetric Synthesis

The presence of a stereocenter at the α-carbon makes methyl 2-amino-2-cyclopentylacetate a valuable chiral building block in asymmetric synthesis. kb.dk Chiral building blocks are enantiomerically pure compounds that are incorporated into a target molecule, allowing for the synthesis of a specific stereoisomer. The cyclopentyl moiety of this compound provides a rigid scaffold that can influence the stereochemical outcome of reactions at or near the chiral center.

In the realm of asymmetric synthesis, the (S)-enantiomer, (S)-Methyl 2-amino-2-cyclopentylacetate, is of particular interest. medchemexpress.comsigmaaldrich.com It serves as a derivative of glycine (B1666218) and is utilized in the synthesis of various chiral molecules. medchemexpress.com The defined stereochemistry of this building block is crucial for creating products with high enantiomeric purity, which is often a critical requirement for biologically active compounds. The strategic use of such chiral synthons simplifies the synthesis of complex molecules by introducing a key stereocenter early in the synthetic sequence, thus avoiding the need for challenging enantioselective steps later on. The asymmetric synthesis of cyclopentanoid natural products, for instance, often relies on the use of chiral building blocks derived from cyclopentane (B165970). nih.gov

Role in Multicomponent Reaction Methodologies

Multicomponent reactions (MCRs) are powerful tools in organic synthesis where three or more reactants combine in a single step to form a product that incorporates substantial portions of all the starting materials. nih.gov These reactions are highly atom-economical and efficient, making them attractive for the rapid generation of molecular diversity. nih.gov

Precursor in the Synthesis of Peptide Analogues and Pseudopeptides

The structural similarity of this compound to natural amino acids makes it an excellent precursor for the synthesis of peptide analogues and pseudopeptides. Peptides are crucial biomolecules, but their therapeutic use can be limited by poor metabolic stability and low bioavailability. Incorporating non-natural amino acids like this compound can address these limitations.

The cyclopentyl group introduces conformational constraints and increased lipophilicity compared to natural amino acid side chains. This can lead to peptide analogues with enhanced resistance to enzymatic degradation and improved membrane permeability. The (S)-enantiomer is specifically classified as a glycine derivative and is used in peptide synthesis. medchemexpress.com The synthesis of peptidomimetics, which mimic the structure and function of natural peptides, often involves the use of such modified amino acids to create more drug-like properties.

Intermediate in the Formation of Macrocyclic Systems

Macrocycles, cyclic molecules containing large rings, are of significant interest in medicinal chemistry due to their unique conformational properties and ability to bind to challenging biological targets. The synthesis of macrocyclic peptides, in particular, often involves the cyclization of linear peptide precursors.

Application in the Construction of Conformationally Constrained Molecules

The cyclopentyl ring of this compound plays a crucial role in the construction of conformationally constrained molecules. Conformational restriction is a key strategy in drug design to improve potency, selectivity, and metabolic stability by reducing the entropic penalty upon binding to a biological target.

Mechanistic Insights into Biological Activity in Vitro Investigations

In Vitro Modulation of Enzyme and Receptor Activity

In vitro assays are crucial for determining the direct effects of a compound on specific proteins. However, for Methyl 2-amino-2-cyclopentylacetate, specific data on its modulation of glutamate (B1630785) receptors, GPAT, and ACE2 is not available in the reviewed literature.

Investigation of Glutamate Receptor Modulation Mechanisms In Vitro

Glutamate receptors, including ionotropic (like NMDA) and metabotropic (mGluR) receptors, are critical for neurotransmission. While compounds with cyclic structures, such as cyclopropyl (B3062369) or cyclobutyl glycine (B1666218) derivatives, have been investigated as modulators of these receptors, specific studies detailing the in vitro effects of this compound on any glutamate receptor subtype are not presently available. Research on related structures, like enantiomers of 2-methylglutamate, has shown limited activity across a panel of glutamate receptors, but these findings cannot be directly extrapolated to the cyclopentylacetate derivative nih.gov.

Studies on Glycerol 3-Phosphate Acyltransferase (GPAT) Inhibition Mechanisms In Vitro

Glycerol 3-phosphate acyltransferase (GPAT) is a key enzyme in the synthesis of glycerolipids. Its inhibition is a topic of interest for metabolic diseases nih.gov. There is currently no published in vitro data demonstrating or detailing the mechanism of GPAT inhibition by this compound.

Exploration of Angiotensin-Converting Enzyme 2 (ACE2) Interaction Mechanisms In Vitro

Angiotensin-converting enzyme 2 (ACE2) is a vital enzyme in the renin-angiotensin system and serves as the receptor for the SARS-CoV-2 virus nih.gov. Extensive research has been conducted to find molecules that can interfere with the ACE2-spike protein interaction nih.govresearchgate.net. However, no in vitro studies have been found that explore or confirm any direct interaction or modulation of ACE2 by this compound.

Structure-Activity Relationship (SAR) Studies for In Vitro Biological Targets

Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry to optimize the potency and selectivity of a lead compound. Such studies involve synthesizing and testing a series of analogues to determine which chemical features are critical for biological activity. For this compound, there is a lack of published SAR studies corresponding to the aforementioned biological targets (glutamate receptors, GPAT, ACE2). While SAR data exists for other classes of compounds targeting these proteins nih.govgpatindia.com, this information is not applicable to this compound due to significant structural differences.

Stereochemical and Conformational Aspects of Methyl 2 Amino 2 Cyclopentylacetate

Chiral Recognition and Enantiomeric Excess Determination

The α-carbon of Methyl 2-amino-2-cyclopentylacetate is a chiral center, meaning the molecule can exist as two non-superimposable mirror images, or enantiomers: (R)-Methyl 2-amino-2-cyclopentylacetate and (S)-Methyl 2-amino-2-cyclopentylacetate. The separation and quantification of these enantiomers are crucial in various scientific contexts, particularly in pharmaceutical and biological studies where one enantiomer may exhibit different activity or properties.

Chiral Recognition:

Chiral recognition, the ability to distinguish between enantiomers, is typically achieved by using a chiral selector. This can be a chiral stationary phase (CSP) in chromatography, a chiral derivatizing agent, or a chiral host molecule in spectroscopy. For amino acid esters, common methods include:

Chiral High-Performance Liquid Chromatography (HPLC): This is a widely used technique for separating enantiomers. CSPs based on polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives), macrocyclic glycopeptides (like teicoplanin or vancomycin), or ligand-exchange principles are effective for resolving amino acid enantiomers. sigmaaldrich.comnih.govsigmaaldrich.com The differential interaction between the enantiomers and the chiral stationary phase leads to different retention times, allowing for their separation and quantification. For instance, macrocyclic glycopeptide-based CSPs are known to be particularly successful in resolving underivatized amino acids and their derivatives. sigmaaldrich.com

Gas Chromatography (GC): After derivatization with a chiral reagent to form diastereomers, the resulting compounds can be separated on a standard achiral GC column.

Mass Spectrometry (MS): Chiral analysis by MS often involves the formation of diastereomeric complexes with a chiral selector, which then exhibit different fragmentation patterns or ion mobility, enabling their differentiation. ucdavis.edu

Enantiomeric Excess (ee) Determination:

Once the enantiomers are separated, their relative amounts can be determined to calculate the enantiomeric excess (ee), a measure of the purity of a chiral sample. The formula for ee is:

ee (%) = [([R] - [S]) / ([R] + [S])] x 100 or ee (%) = [([S] - [R]) / ([S] + [R])] x 100

Various analytical techniques can be employed for ee determination:

Chromatographic Methods: The peak areas from a chiral HPLC or GC chromatogram are integrated to determine the ratio of the two enantiomers. sigmaaldrich.com

Spectroscopic Methods:

Nuclear Magnetic Resonance (NMR) Spectroscopy: Using a chiral solvating agent or a chiral derivatizing agent, the NMR spectra of the enantiomers can be resolved, allowing for the integration of signals to determine the ee.

Circular Dichroism (CD) Spectroscopy: This technique measures the differential absorption of left- and right-circularly polarized light. The magnitude of the CD signal can be proportional to the enantiomeric excess. rsc.org

Vibrational Circular Dichroism (VCD) and Raman Optical Activity (ROA): These techniques provide information about the stereochemistry of chiral molecules in solution.

Optical Rotation: While a simple method, it is often less accurate for precise ee determination compared to chromatographic and spectroscopic methods. rsc.org

| Method | Principle | Application for Amino Acid Esters |

| Chiral HPLC | Differential interaction with a chiral stationary phase. | Widely used for direct separation and quantification. |

| Chiral GC | Separation of diastereomeric derivatives. | Requires derivatization step. |

| Mass Spectrometry | Differentiation of diastereomeric complexes. | High sensitivity and speed. ucdavis.edu |

| NMR Spectroscopy | Spectral differentiation using chiral auxiliaries. | Provides structural and quantitative information. |

| Circular Dichroism | Differential absorption of polarized light. | Rapid but can require calibration. rsc.org |

Diastereoisomeric Purity Assessment and Control

When an additional chiral center is present in a molecule that already contains one, diastereomers can be formed. In the case of derivatives of this compound, for example, if the cyclopentyl ring is substituted, additional chiral centers can be introduced. Diastereomers have different physical properties and can often be separated by standard chromatographic techniques like column chromatography or non-chiral HPLC.

Assessment of Diastereoisomeric Purity:

The assessment of diastereoisomeric purity, or diastereomeric excess (de), is crucial in stereoselective synthesis.

NMR Spectroscopy: Proton (¹H) and Carbon-13 (¹³C) NMR are powerful tools for assessing diastereomeric purity. Diastereomers typically have distinct chemical shifts and coupling constants, allowing for the integration of their respective signals to determine the diastereomeric ratio.

Chromatography (HPLC, GC, TLC): Due to their different physical properties, diastereomers often exhibit different retention factors (Rf) on a TLC plate or different retention times in HPLC and GC, enabling their separation and quantification.

Control of Diastereoisomeric Purity:

Controlling the diastereomeric outcome of a reaction is a central goal of asymmetric synthesis. For compounds like this compound, diastereoselective control could be achieved through various strategies:

Substrate Control: The existing stereocenter in the starting material can influence the stereochemical outcome of a new stereocenter's formation.

Reagent Control: The use of chiral reagents can favor the formation of one diastereomer over the other.

Catalyst Control: Chiral catalysts are widely used to induce high levels of diastereoselectivity. For instance, in the synthesis of cyclopropane (B1198618) amino acids, the choice of catalyst can direct the reaction towards a specific diastereomer. nih.gov

| Technique | Application in Diastereomeric Purity Assessment |

| NMR Spectroscopy | Signal integration provides a direct measure of the diastereomeric ratio. |

| HPLC | Separation of diastereomers with quantification via peak area analysis. |

| Gas Chromatography | Separation and quantification of volatile diastereomeric derivatives. |

Conformational Preferences and Their Influence on Molecular Recognition

The conformational freedom of the amino acid backbone and the side chain are restricted by the presence of the α-alkyl substituent. This restriction plays a key role in the secondary structure of peptides containing such amino acids.

The ability of this compound to engage in molecular recognition, for example, binding to a receptor or an enzyme active site, will be highly dependent on its preferred conformation. The shape complementarity between the amino acid and its binding partner is a critical factor for effective interaction.

Intramolecular Hydrogen Bonding and Conformational Stability

The presence of both a hydrogen bond donor (the amino group, N-H) and a hydrogen bond acceptor (the carbonyl oxygen of the ester group, C=O) in this compound allows for the possibility of intramolecular hydrogen bonding.

The strength of this intramolecular hydrogen bond will depend on several factors:

Geometry: The distance and angle between the N-H and C=O groups must be favorable.

Solvent: In non-polar solvents, intramolecular hydrogen bonds are generally more favored as there is less competition from solvent molecules for hydrogen bonding. In polar, hydrogen-bonding solvents like water, intermolecular hydrogen bonds with the solvent are more likely to occur. nih.gov

Electronic Effects: The basicity of the amino group and the nature of the ester group can influence the strength of the hydrogen bond.

Emerging Research Avenues and Future Directions

Development of Novel Synthetic Routes with Enhanced Efficiency and Selectivity

The synthesis of cyclic quaternary α-amino acids like Methyl 2-amino-2-cyclopentylacetate presents unique challenges, particularly in achieving high stereoselectivity. nih.gov Current research is focused on developing more efficient and selective synthetic methodologies.

One of the most established methods for creating such compounds is the Strecker reaction, which involves the treatment of a ketone with an amine and a cyanide source. nih.gov For this compound, this would begin with cyclopentanone (B42830). Researchers are exploring variations of this method to improve yields and control the stereochemistry of the final product. nih.gov

Phase-transfer catalysis is another promising avenue being explored for the asymmetric synthesis of cyclic amino acids. nih.govacs.org This technique, which facilitates the reaction between reactants in different phases, can be used for the asymmetric alkylation of glycine (B1666218) or alanine (B10760859) esters, providing a potential pathway to enantiomerically pure cyclic amino acids. nih.gov The development of new chiral quaternary ammonium (B1175870) salt catalysts is central to advancing the stereoselectivity of these reactions. acs.org

Furthermore, photoredox catalysis is emerging as a powerful tool for the stereoselective synthesis of unnatural α-amino acids. rsc.org This method uses visible light to promote C-radical addition to chiral imines, offering a novel approach that could be adapted for the synthesis of this compound from readily available carboxylic acids. rsc.org The modularity of these newer synthetic strategies allows for the creation of diverse amino esters by varying each component independently. acs.org

Table 1: Comparison of Synthetic Methodologies for Cyclic α-Amino Acids

| Synthetic Method | General Principle | Potential Advantages for this compound | Key Research Focus |

|---|---|---|---|

| Strecker Reaction | Reaction of a ketone (cyclopentanone), amine, and cyanide source. nih.gov | Well-established, direct route to the α-amino nitrile precursor. nih.gov | Improving stereocontrol through chiral auxiliaries or catalysts. nih.gov |

| Asymmetric Phase-Transfer Catalysis | Alkylation of a glycine ester Schiff base using a chiral catalyst. nih.govacs.org | High potential for enantioselectivity. acs.org | Design and application of new chiral catalysts. nih.gov |

| Photoredox Catalysis | Visible light-mediated radical addition to a chiral imine. rsc.org | Use of ubiquitous carboxylic acids as starting materials, mild reaction conditions. rsc.org | Development of suitable photocatalysts and reaction optimization. rsc.org |

Advanced Computational Approaches for Predictive Modeling

Computational chemistry is becoming an indispensable tool in modern chemical research. For a molecule like this compound, advanced computational approaches offer the ability to predict its properties and potential biological activities before engaging in extensive laboratory work.

Quantitative Structure-Property Relationship (QSPR) models are being developed to establish mathematical relationships between the structural features of amino acids and their physicochemical properties. nih.gov These models use topological indices, which are numerical descriptors of the molecular structure, to predict properties such as hydrophobicity, viscosity, and solubility. nih.govnih.gov By applying QSPR models to this compound, researchers can estimate its behavior in various biological and chemical systems.

Regression models, including linear, quadratic, and logarithmic forms, are used to predict the properties of non-standard amino acids for which experimental data is scarce. nih.govrpubs.comrpubs.com These models can use basic information like molecular weight to estimate other chemical attributes, providing valuable insights into the characteristics of novel compounds. rpubs.com For instance, modeling approaches like the SAFT-γ Mie group-contribution method can predict the solubility of amino acids and peptides in different solvents and at various pH levels. acs.org Such predictive power is crucial for designing experiments and formulating products. acs.org

Table 2: Predictive Computational Models for Amino Acid Derivatives

| Computational Approach | Principle | Predicted Properties for this compound | Significance |

|---|---|---|---|

| QSPR Modeling | Correlates molecular structure (topological indices) with physicochemical properties. nih.gov | Hydrophobicity, solubility, viscosity, potential for bioactivity. nih.govnih.gov | Guides experimental design and reduces the need for extensive preliminary testing. nih.gov |

| Regression Analysis | Uses known data from other amino acids to build models that predict properties of new ones. rpubs.comrpubs.com | Isoelectric point (pI), molecular mass-related properties. rpubs.com | Provides estimations for fundamental chemical properties where no experimental data exists. rpubs.com |

| SAFT-γ Mie Approach | A group-contribution equation of state for predicting thermodynamic properties of mixtures. acs.org | Solubility in aqueous and organic solvents as a function of pH. acs.org | Crucial for process design in pharmaceutical and biotechnological applications. acs.org |

Expansion of Applications in Chemical Biology Tool Development

Non-proteinogenic amino acids, such as this compound, are valuable building blocks for creating sophisticated tools in chemical biology. wikipedia.org Their unique structures can be used to probe and manipulate biological systems in ways that are not possible with the 20 standard proteinogenic amino acids. wikipedia.orgacs.org

One major application is the synthesis of peptides with novel properties. acs.org Incorporating a cyclic amino acid like this compound can introduce conformational constraints, leading to peptides with enhanced stability and specific folding patterns. acs.org These modified peptides can serve as probes to study protein-protein interactions or as scaffolds for developing new therapeutic agents. researchgate.net

The field of bioconjugation can also benefit from the unique reactivity of non-standard amino acids. nih.gov While this compound itself does not have a bioorthogonal handle, its synthesis can be adapted to include functional groups like azides or alkynes. nih.gov These "handles" allow the resulting amino acid to be specifically attached to proteins or other biomolecules, facilitating the creation of diagnostic tools or targeted drug delivery systems. nih.gov The development of such chemical biology tools enables researchers to study complex biological processes, such as epigenetic regulation and enzyme function, with greater precision. nih.govscispace.comresearchgate.net

Exploration of New Biological Target Interactions in Defined In Vitro Systems

A critical step in discovering the potential of a new chemical entity is to screen it against a variety of biological targets in controlled laboratory settings. For this compound and its derivatives, in vitro assays are essential for identifying novel biological activities.

High-throughput screening (HTS) campaigns can be employed to test the compound against large libraries of enzymes, receptors, and other proteins. acs.org For example, novel amino acid derivatives are often screened for their ability to inhibit proteases or other enzymes implicated in disease. acs.org The results of these screens can identify "hits"—compounds that show activity against a particular target. mdpi.com

Following an initial hit, more detailed in vitro studies are conducted to characterize the interaction. mdpi.com This can involve determining the minimum inhibitory concentration (MIC) against bacterial strains or measuring the IC50 value to quantify the compound's potency as an enzyme inhibitor. acs.orgacs.orgmdpi.com Techniques such as fluorescence spectroscopy and circular dichroism can be used to study the binding of the compound to its target, such as DNA or RNA. mdpi.com These defined in vitro systems provide a clear and reproducible way to understand the specific molecular interactions that underpin a compound's biological effects, paving the way for further development. nih.gov

Table 3: In Vitro Methodologies for Target Discovery

| In Vitro Method | Purpose | Potential Application for this compound | Example of Data Generated |

|---|---|---|---|

| High-Throughput Screening (HTS) | Rapidly assess the activity of a compound against many biological targets. acs.org | Screening against libraries of kinases, proteases, or GPCRs. | Identification of initial "hits" for further investigation. mdpi.com |

| Enzyme Inhibition Assays | Quantify the potency of a compound in inhibiting a specific enzyme. acs.org | Testing against enzymes like d-amino acid oxidase or glutamate (B1630785) carboxypeptidase II. acs.orgacs.org | IC50 values, inhibition constants (Ki). acs.org |

| Antimicrobial Susceptibility Testing | Determine the effectiveness of a compound against various microbial strains. mdpi.com | Screening against a panel of pathogenic bacteria and fungi. nih.gov | Minimum Inhibitory Concentration (MIC) values. mdpi.com |

| Biophysical Interaction Studies (e.g., Fluorescence, Circular Dichroism) | Characterize the physical interaction between the compound and its target biomolecule. mdpi.com | Investigating binding to nucleic acids or proteins. mdpi.com | Binding affinity, conformational changes upon binding. mdpi.com |

Q & A

What are the optimized synthetic routes for preparing enantiomerically pure (S)-Methyl 2-amino-2-cyclopentylacetate?

Level: Advanced

Methodological Answer:

Enantioselective synthesis typically involves chiral auxiliaries or asymmetric catalysis. For example, Grignard reagent additions to ketones or Michael acceptors can yield cyclopentyl intermediates, followed by stereocontrolled amination . Evidence from analogous compounds (e.g., cyclopropane derivatives) highlights the use of Michael additions with dialkythioureas to introduce stereochemistry . Post-synthesis, chiral HPLC or enzymatic resolution may refine enantiopurity. Kinetic studies comparing reaction temperatures (e.g., −78°C vs. RT) and chiral catalysts (e.g., BINOL-derived systems) are critical for optimizing enantiomeric excess (ee) .

How can researchers resolve contradictory spectral data when characterizing Methyl 2-amino-2-cyclopentylacetate derivatives?

Level: Advanced

Methodological Answer:

Contradictions in NMR or XRD data often arise from conformational flexibility or crystal packing effects. For instance, crystallographic data for related cyclopentylacetates (e.g., bond angles: C(10)-C(8)-Cl(1) = 111.17°) suggest steric interactions that may alter solution-state conformations . Cross-validate findings using dynamic NMR (variable-temperature studies) or computational modeling (DFT). Discrepancies between theoretical and observed [α]D values should prompt re-evaluation of sample purity or solvent effects .

What advanced purification techniques are recommended for removing cyclopentane-related impurities in this compound?

Level: Advanced

Methodological Answer:

Impurity profiling (e.g., cyclopentylphenylmethanone or hydroxy-acid byproducts) requires orthogonal methods:

- HPLC : Use C18 columns with gradient elution (MeCN/H2O + 0.1% TFA) to separate structurally similar impurities .

- Recrystallization : Solvent polarity screening (e.g., EtOAc/hexane vs. MeOH/water) can isolate target compounds based on differential solubility .

- Mass Spectrometry : HRMS or LC-MS/MS identifies low-abundance impurities via fragmentation patterns (e.g., m/z 156.20 for methyl thienylacetate analogs) .

How should researchers design kinetic studies to evaluate the stability of this compound under varying pH conditions?

Level: Advanced

Methodological Answer:

- Experimental Design :

- Prepare buffered solutions (pH 2–12) and incubate the compound at 25°C and 40°C.

- Monitor degradation via UV-Vis (λ = 210–280 nm) or LC-UV at timed intervals .